Cephaprin

Veterinary Microbiology Antimicrobial Susceptibility Bovine Mastitis

Researchers and procurement managers face challenges in sourcing high-purity cephapirin for veterinary antibiotic research and development. Cephapirin benzathine (ToMORROW) offers a 78.1% cure rate for S. aureus intramammary infections, a 72-hour milk withholding period (25% less than competitors), and a 42-day slaughter withdrawal period (18 days shorter). Cephapirin sodium achieves an 82% bacteriological cure rate for gram-positive mastitis pathogens. In stock for immediate global shipping.

Molecular Formula C17H17N3O6S2
Molecular Weight 423.5 g/mol
CAS No. 1205565-31-6
Cat. No. B13393267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephaprin
CAS1205565-31-6
Molecular FormulaC17H17N3O6S2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
InChIInChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)
InChIKeyUQLLWWBDSUHNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephapirin: First-Generation Cephalosporin for Veterinary Mastitis


Cephapirin (CAS 1205565-31-6) is a first-generation, semi-synthetic cephalosporin antibiotic with the molecular formula C₁₇H₁₇N₃O₆S₂ and a molecular weight of approximately 423.46 g/mol [1]. It exerts bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, thereby inhibiting peptidoglycan synthesis [2]. While originally developed for human use under the trade name Cefadyl, production for human applications has been discontinued in the United States [3]. The compound is currently utilized almost exclusively in veterinary medicine, primarily as an intramammary infusion for the treatment of mastitis in dairy cattle, with formulations including cephapirin sodium for lactating cows and cephapirin benzathine for dry cow therapy [4].

Why In-Class Cephalosporin Substitution Is Not Straightforward


Although cephapirin belongs to the first-generation cephalosporin class, its substitution with other cephalosporins—even those within the same generation—is not scientifically or economically straightforward. First, significant pharmacokinetic variability exists among structurally related compounds; for instance, cephapirin is metabolized in vivo to desacetylcephapirin, an active metabolite with distinct antimicrobial potency and residue depletion kinetics that differ markedly from the metabolic profiles of comparators such as ceftiofur (which produces desfuroylceftiofur) [1]. Second, in vitro susceptibility data reveal substantial variation in minimum inhibitory concentrations (MICs) across cephalosporins against key mastitis pathogens, with cephapirin demonstrating particularly low MICs against streptococcal species relative to other cephalosporins [2]. Third, the approved veterinary formulations of cephapirin (specifically cephapirin benzathine) carry specific regulatory milk and meat withdrawal periods that are product-specific and cannot be extrapolated to other cephalosporin products . These factors collectively preclude simple class-level substitution and necessitate compound-specific evaluation for procurement and clinical protocol design.

Comparative Evidence: Cephapirin vs Key Alternatives


Superior Potency Against Streptococcal Mastitis Pathogens

In a comparative in vitro study evaluating the activity of four cephalosporins against bovine udder pathogens, cephapirin exhibited the greatest activity against the most common streptococcal species associated with bovine mastitis, while cephaloridine demonstrated superior activity against Staphylococcus aureus [1]. The study quantified the relative activity of cephapirin against streptococcal isolates, establishing its position as the most potent among the tested cephalosporins for this pathogen group.

Veterinary Microbiology Antimicrobial Susceptibility Bovine Mastitis

Dry-Off S. aureus Cure Rate Comparable to Tilmicosin

In a direct head-to-head clinical study comparing dry cow mastitis therapeutics, intramammary infusion of cephapirin benzathine achieved a 78.1% cure rate for Staphylococcus aureus intramammary infections (IMI) at 28 days post-calving, based on individual mammary quarters [1]. Tilmicosin infused intramammarily produced a cure rate of 74.2%, demonstrating comparable efficacy between the two agents.

Veterinary Clinical Trial Dry Cow Therapy Staphylococcus aureus

Noninferiority for Gram-Positive Mastitis vs Ceftiofur

A randomized noninferiority trial comparing intramammary cephapirin (a first-generation cephalosporin) with ceftiofur (a third-generation cephalosporin) for treatment of nonsevere clinical mastitis in dairy cows demonstrated noninferiority of cephapirin for bacteriological cure of gram-positive cases and for clinical cure of all cases [1]. Ceftiofur showed significantly higher bacteriological cure in gram-negative cases.

Veterinary Clinical Trial Clinical Mastitis Noninferiority Analysis

Shorter Milk Withholding Period Than Competitors

The cephapirin benzathine formulation (ToMORROW) carries a regulatory milk withholding period of 72 hours after calving, which is 24 hours shorter than the 96-hour withholding period of a major competitor dry cow mastitis product . Additionally, the slaughter withdrawal period is 42 days, compared to 60 days for the competitor product.

Veterinary Drug Residue Milk Withdrawal Regulatory Compliance

Overall Bacteriological Cure Rate in Clinical Mastitis

A study evaluating the relationship between in vitro susceptibility test results and treatment outcomes for gram-positive mastitis pathogens reported an overall bacteriological cure rate of 82% following intramammary treatment with cephapirin sodium [1]. Notably, bacteriological outcomes (cure or treatment failure) were not associated with in vitro susceptibility test results or MIC values.

Veterinary Clinical Trial Mastitis Treatment Outcome Bacteriological Cure

Application Scenarios: Dry Cow, Lactation, and Residue Management


Dry Cow Mastitis Prophylaxis and Therapy

Cephapirin benzathine (e.g., ToMORROW) is specifically formulated for intramammary infusion in dry cows at the time of drying off. Clinical evidence supports its efficacy: a direct head-to-head study demonstrated a 78.1% cure rate for Staphylococcus aureus intramammary infections at 28 days post-calving, comparable to tilmicosin infusion (74.2%) . The product's regulatory milk withholding period of 72 hours after calving is shorter than the 96-hour period of competitor products, enabling earlier return to milk production [1]. Procurement of this formulation should prioritize protocols where S. aureus and streptococcal species are the predominant dry-period pathogens.

Nonsevere Clinical Mastitis in Lactating Cows

Cephapirin sodium is indicated for intramammary treatment of nonsevere clinical mastitis in lactating dairy cattle. A noninferiority trial established that cephapirin is noninferior to the third-generation cephalosporin ceftiofur for bacteriological cure of gram-positive cases . Additionally, cephapirin sodium achieves an overall bacteriological cure rate of 82% for gram-positive mastitis pathogens, with outcomes independent of in vitro susceptibility test results [1]. This formulation is appropriate for herds where gram-positive pathogens (particularly streptococci) are the primary etiological agents of clinical mastitis.

Residue-Compliant Management for Strict Withdrawal Schedules

For dairy operations with intensive milk production schedules and tight margins on discarded milk, the cephapirin benzathine formulation offers quantifiable advantages in residue depletion kinetics. The 72-hour post-calving milk withholding period represents a 25% reduction in discard time compared to competitor products with 96-hour withholdings . The 42-day slaughter withdrawal period, compared to 60 days for alternatives, provides an 18-day acceleration in marketing eligibility . These differences are product-specific and cannot be extrapolated to other cephalosporin products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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